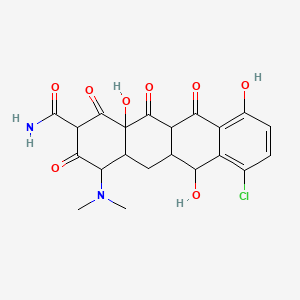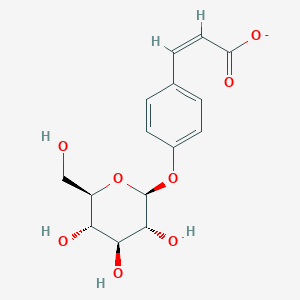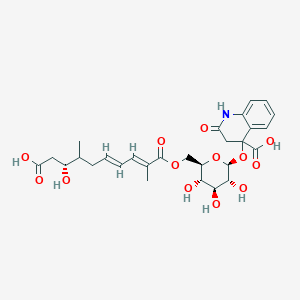![molecular formula C6H8N2O2 B1257974 Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 1202067-90-0](/img/structure/B1257974.png)
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
概要
説明
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a chemical compound with the CAS Number: 1202067-90-0 and a molecular weight of 140.14 . It is also known by its IUPAC name tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione .
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives has been divided into three groups: annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings . A visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported .Molecular Structure Analysis
The molecular structure of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is represented by the linear formula C6H8N2O2 . The InChI code for this compound is 1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) .Physical And Chemical Properties Analysis
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione has a molecular weight of 140.14 . The physical and chemical properties of this compound can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Synthesis of Polyfunctional Hexahydropyrrolo
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in the synthesis of polyfunctional hexahydropyrrolo . This is achieved through a process involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters . This reaction is highly chemo- and stereoselective .
Development of Sigma-2 Ligands
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione has been used in the development of sigma-2 (σ2) ligands . The sigma-2 receptor, also known as Transmembrane Protein 97 (TMEM97), has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease . The therapeutic utility of σ2 ligands is under investigation in numerous laboratories and ongoing clinical trials .
Synthesis of Hexahydropyrrolo-fused Quinolines
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in the synthesis of hexahydropyrrolo-fused quinolines . This is achieved through a sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization .
Synthesis of Martinella Alkaloids
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in the synthesis of martinella alkaloids . This compound has been a key target compound in a handful of total and formal total syntheses of the martinella alkaloids .
将来の方向性
The future directions for research on Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives could be further explored . Additionally, the potential biological activities of this compound and its derivatives could be investigated, given that some derivatives have been found to have various biological activities .
作用機序
Target of Action
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with potential biological activity . .
Mode of Action
It is synthesized via a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities , suggesting that Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione might also have significant molecular and cellular effects.
特性
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3,5-dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-pyrazolyl]-N-(3-fluorophenyl)propanamide](/img/structure/B1257892.png)
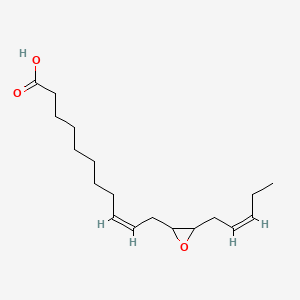
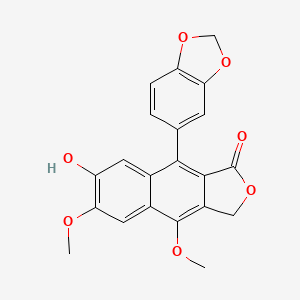
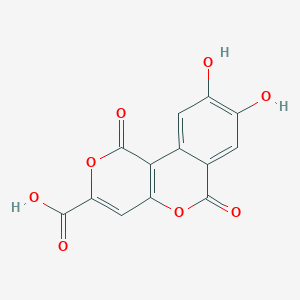
![2-[[21,27-Bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1257897.png)
![Methyl-[methylmercurio-(4-methylphenyl)sulfonylamino]mercury](/img/structure/B1257900.png)
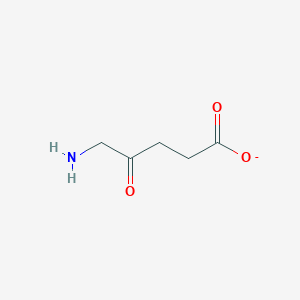
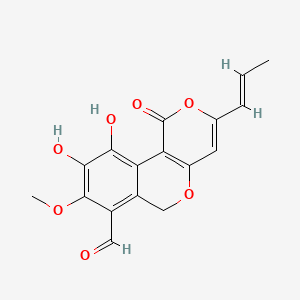
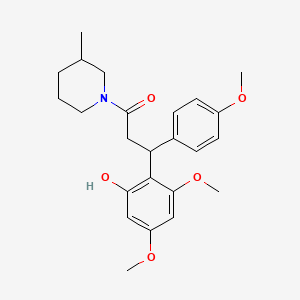
![2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1257907.png)
